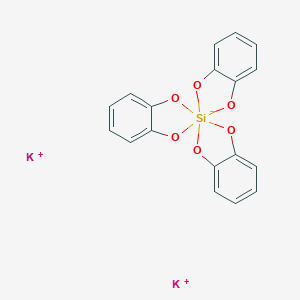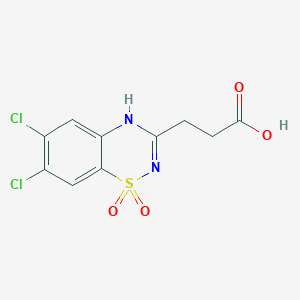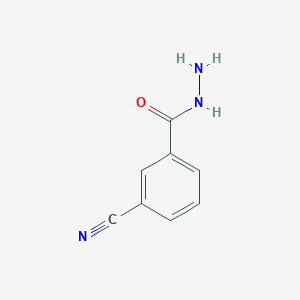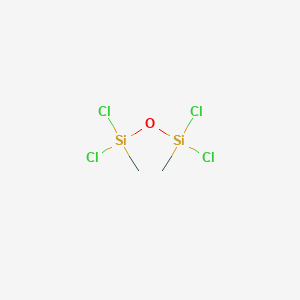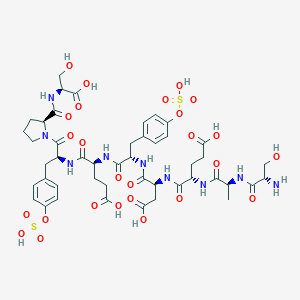
Dmhiem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmhiem, also known as N,N-dimethyl-2-(2-hydroxyethyl) malonamide, is a chelating agent that has been widely used in scientific research. It is a water-soluble compound that is capable of binding to metal ions, such as copper, zinc, and iron, making it a valuable tool in various fields of study. In
Applications De Recherche Scientifique
Dmhiem has been used in a wide range of scientific research applications, including environmental science, biochemistry, and medicinal chemistry. In environmental science, this compound has been used to study the behavior of metal ions in soil and water samples. In biochemistry, this compound has been used as a chelating agent to isolate and purify metalloproteins. In medicinal chemistry, this compound has been used as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Dmhiem involves the formation of a complex with metal ions, which can then be isolated and studied. The chelating ability of this compound allows for the selective binding of metal ions, which can be useful in studying the role of these ions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It has low toxicity and does not interfere with the normal functions of cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Dmhiem in lab experiments is its ability to selectively bind to metal ions, allowing for the isolation and purification of these ions. It is also water-soluble, making it easy to use in aqueous solutions. However, one limitation of using this compound is that it can only bind to certain metal ions, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for the use of Dmhiem in scientific research. One area of interest is the development of new drugs that utilize this compound as a chelating agent. Another area of interest is the use of this compound in the study of metal ion transport and regulation in biological systems. Additionally, the development of new synthesis methods for this compound may lead to improved purity and efficiency in its use in scientific research.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research that has a wide range of applications. Its chelating ability allows for the selective binding of metal ions, making it useful in the study of metal ion behavior in biological systems. This compound has minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. There are many potential future directions for the use of this compound in scientific research, making it an exciting area of study for researchers in various fields.
Méthodes De Synthèse
The synthesis of Dmhiem involves the reaction of dimethyl malonate with ethylene glycol in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form this compound. The purity of the compound can be further improved through recrystallization.
Propriétés
Numéro CAS |
108789-49-7 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(4aS,4bS,10bS,12aS)-8-methoxy-2,2,12a-trimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-one |
InChI |
InChI=1S/C22H30O2/c1-21(2)11-10-19-18-7-5-14-13-15(24-4)6-8-16(14)17(18)9-12-22(19,3)20(21)23/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18+,19+,22+/m1/s1 |
Clé InChI |
BRSVRATYZSQLNA-GHDARCQNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
SMILES |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
SMILES canonique |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Synonymes |
16,16-dimethyl-D-homo-8-isoestrone methyl ester DMHIEM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



